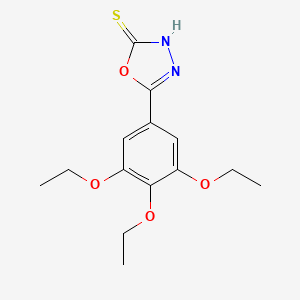

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

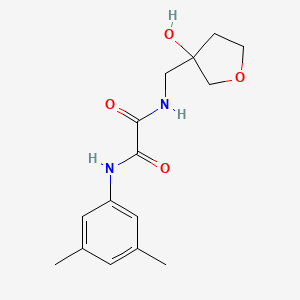

The compound “5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound with a molecular weight of 310.37 . It is a derivative of the 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies .Scientific Research Applications

Antifungal Activities

Compounds derived from 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol have demonstrated significant antifungal properties. For example, the synthesis and antifungal activities of related compounds, such as 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole, showed their potential in inhibiting mycelia growth across various fungi species (Chen et al., 2007).

Antimicrobial and Antioxidant Agents

Studies have highlighted the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives via green chemistry processes. These derivatives exhibited promising antimicrobial and antioxidant activities, suggesting their potential in treating diseases like cancer, Parkinson’s, inflammation, and diabetes (Yarmohammadi et al., 2020).

Antioxidant Potential

The antioxidant potential of compounds like 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, which shares a similar structure with 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol, has been investigated. These compounds showed significant radical scavenging abilities and binding to oxidative stress-related protein targets (Shehzadi et al., 2018).

Photosensitive Agents

The related compound, 5-(bromopropoxyphenyl)-10,15,20-triphenylporphyrin, derived from 1,3,4-oxadiazole thiols, showed potential as a photosensitive agent, especially in medical applications like photodynamic therapy (Zheng et al., 2011).

Fungicidal Activities

Derivatives of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol have been studied for their fungicidal activities. Compounds like 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazoles exhibited high efficacy against specific fungi strains (Long et al., 2006).

Mechanism of Action

Target of Action

The compound 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol belongs to the class of molecules that contain the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets, leading to changes in their function and subsequent biological effects.

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting The tmp group has been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties , indicating that it may affect multiple biochemical pathways.

Result of Action

The TMP group has been associated with diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Action Environment

The broad range of biological activities associated with the tmp group suggests that these compounds may be adaptable to various environments and conditions .

Safety and Hazards

The safety data sheet for a related compound, 3,4,5-Trimethoxyphenyl isothiocyanate, indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

properties

IUPAC Name |

5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJZORVXNFXVIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)

![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)

![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)

![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline](/img/structure/B2372168.png)

![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2372175.png)